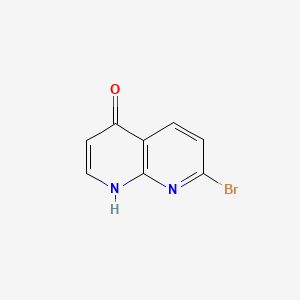

7-Bromo-1,8-naphthyridin-4(1H)-one

Description

7-Bromo-1,8-naphthyridin-4(1H)-one is a halogenated derivative of the 1,8-naphthyridinone scaffold, a bicyclic heteroaromatic system with two fused pyridine rings. The bromine substituent at the 7-position introduces distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. This compound is structurally characterized by a ketone group at position 4 and a bromine atom at position 7, which enhances its reactivity in cross-coupling reactions and influences its interactions with biological targets . Its synthesis typically involves halogenation of the parent 1,8-naphthyridinone core using reagents like N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃) under controlled conditions .

Properties

IUPAC Name |

7-bromo-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXOJPNXNILGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=O)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704801 | |

| Record name | 7-Bromo-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198413-17-0 | |

| Record name | 7-Bromo-1,8-naphthyridin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198413-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

7-Bromo-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a larger class of naphthyridine derivatives, which are known for their diverse biological properties, including antimicrobial and anticancer activities.

This compound can be synthesized through various methods, including bromination of precursor naphthyridine compounds. The typical synthetic route involves the use of bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom into the naphthyridine structure. This modification is crucial as it influences the compound's reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of naphthyridines can induce apoptosis in various cancer cell lines. For instance, a study on related compounds demonstrated that certain naphthyridine derivatives displayed IC50 values ranging from 1.47 to 7.88 μM against human breast cancer cells (MCF7) .

The mechanism of action often involves the induction of programmed cell death and cell cycle arrest at specific phases (G0/G1 and G2), which are critical for inhibiting tumor growth . The presence of the bromine atom in this compound may enhance its interaction with cellular targets, leading to increased potency compared to non-brominated analogs.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Various studies have reported that naphthyridine derivatives possess good antibacterial and antifungal activities. For example, compounds with similar structures have demonstrated effectiveness against a range of pathogens, including resistant strains of bacteria .

The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. Below is a summary table highlighting key differences in biological activity among selected naphthyridine derivatives:

| Compound | IC50 (μM) | Activity Type | Notes |

|---|---|---|---|

| This compound | TBD | Anticancer | Potentially more active due to bromine substitution |

| 6-Bromo-1,8-naphthyridin-4(1H)-one | TBD | Anticancer | Similar structure; less studied |

| 2-Phenyl-7-methyl-1,8-naphthyridine | 6.53 - 3.19 | Anticancer | Effective against MCF7 cells |

| Aaptamine Derivatives | 19.34 - 30.13 | Anticancer | Higher activity than parent compound |

Case Studies

Several studies have focused on the biological activity of naphthyridine derivatives:

- Anticancer Efficacy : A study evaluating a series of new naphthyridine derivatives found that some showed IC50 values significantly lower than standard chemotherapeutics like staurosporine, indicating potential as effective anticancer agents .

- Mechanistic Insights : Research has elucidated that certain naphthyridine compounds can induce apoptosis through caspase activation and PARP cleavage, critical pathways in cancer therapy .

- Antimicrobial Properties : Another study highlighted the antibacterial efficacy of various naphthyridine derivatives against Gram-positive and Gram-negative bacteria, reinforcing their potential as therapeutic agents against infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,8-naphthyridinone scaffold is versatile, with modifications at positions 2, 3, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of 7-bromo-1,8-naphthyridin-4(1H)-one with key analogues:

Halogenated Derivatives

Methyl and Functionalized Derivatives

Research Findings and Data Tables

Table 1: Physicochemical Properties of Select 1,8-Naphthyridinones

*Estimated based on analogous bromination yields .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for introducing bromine at the 7-position of 1,8-naphthyridin-4(1H)-one?

- Methodological Answer : Bromination of 1,8-naphthyridin-4(1H)-one derivatives can be achieved via two primary routes:

Phosphorus Oxychloride/Bromide (POBr₃) : Heating the parent compound with POBr₃ at 145°C yields 4-bromo-1,8-naphthyridine (75% yield) .

N-Bromosuccinimide (NBS) : Bromination of 7-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one using NBS in chloroform achieves 80% yield of the 7-bromo derivative .

- Key Considerations : POBr₃ is preferred for high-temperature stability, while NBS is suitable for substrates sensitive to harsh conditions.

Q. Which analytical techniques are critical for confirming the structure of 7-bromo-1,8-naphthyridin-4(1H)-one derivatives?

- Methodological Answer :

- Mass Spectrometry (MS) : Used to confirm molecular ion peaks (e.g., m/z 426 M⁺ for a brominated derivative) .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- ¹H/¹³C NMR : Assigns regioselectivity of bromine substitution and confirms hydrogen environments (e.g., aromatic proton shifts in derivatives) .

Q. How does bromine substitution influence reactivity in subsequent functionalization reactions?

- Methodological Answer : Bromine at the 7-position acts as a directing group for electrophilic substitution. For example:

- Alkylation : Treatment of 7-bromo-2-phenyl-1,8-naphthyridin-4(1H)-one with NaH/Me₂SO, followed by ethyl iodide, introduces an ethoxy group at the 5-position (32% yield) .

- Thiolation : Reaction of 7-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one with NaSH in ethanol yields a thioxo derivative (91% yield) .

Advanced Research Questions

Q. How can regioselective dibromination of 1,8-naphthyridin-4(1H)-one derivatives be optimized?

- Methodological Answer : Sequential bromination requires precise control:

- First Bromination : Use POBr₃ at 140°C for 4 hours to introduce bromine at the 4-position (70% yield) .

- Second Bromination : Adjust stoichiometry and temperature to target the 7-position, avoiding over-bromination.

Q. What strategies mitigate byproduct formation during bromination of dihydro-naphthyridinone substrates?

- Methodological Answer :

- Solvent Selection : Chloroform minimizes side reactions with NBS compared to polar solvents .

- Purification : Column chromatography or recrystallization (e.g., light brown crystals of 8d in 76% yield after cooling) .

Q. How can this compound be leveraged to design bioactive derivatives?

- Methodological Answer :

- Sonochemical Synthesis : React brominated cores with morpholine or diethylamine in DMF/POCl₃ to introduce aminomethyl groups (e.g., 2c and 2d derivatives) .

- Cytotoxicity Screening : Derivatives like 6-(aryl)-4-(7-methyl-4-oxo-2-phenyl-1,8-naphthyridin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile show activity against MCF7 cells (IC₅₀ data recommended for follow-up) .

Q. What mechanistic insights explain the thermal rearrangement of pyrido[1,2-a]pyrimidines to 1,8-naphthyridinones?

- Methodological Answer :

- Thermal Conditions : Heating 2-benzyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in Dowtherm at 220°C induces a [1,5]-sigmatropic shift, yielding 2-benzyl-7-methyl-1,8-naphthyridin-4(1H)-one (42% yield) .

- Kinetic Control : Higher temperatures (263°C) reduce yields (15%), favoring decomposition pathways .

Q. How do conflicting reports on bromination efficiency inform experimental design?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.